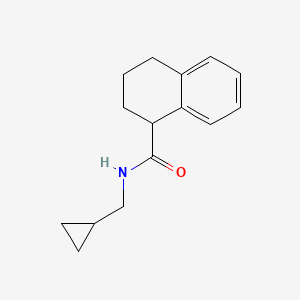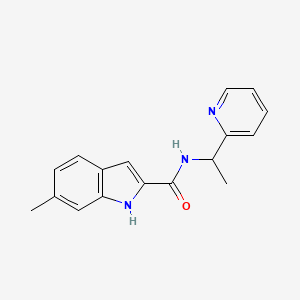
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell survival.
Wirkmechanismus
The mechanism of action of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves the inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which is a serine/threonine kinase that regulates various cellular processes. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has two isoforms, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα and 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ, which have overlapping but distinct functions. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα is involved in the regulation of glycogen metabolism, while 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ is involved in the regulation of gene expression, cell survival, and apoptosis. The inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide depend on the specific disease or condition being treated. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. In Alzheimer's disease, it has been shown to reduce tau phosphorylation and improve cognitive function by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ. In diabetes, it has been shown to improve insulin sensitivity and glycemic control by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in lab experiments include its potent and specific inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which allows for the study of various cellular processes regulated by this enzyme. However, the limitations of using this compound include its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. One direction is the development of more potent and selective inhibitors of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which can be used in the treatment of various diseases. Another direction is the study of the role of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the use of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methyl-1H-indole with 2-bromoethyl pyridine to form 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole. This intermediate is then reacted with ethyl chloroformate to form the final product, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which plays a crucial role in the pathogenesis of these diseases. In cancer, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide promotes cell proliferation and survival, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to induce apoptosis and inhibit tumor growth. In Alzheimer's disease, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide contributes to the formation of neurofibrillary tangles, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function. In diabetes, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide regulates glucose metabolism, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to improve insulin sensitivity and glycemic control.
Eigenschaften
IUPAC Name |
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-13-10-16(20-15(13)9-11)17(21)19-12(2)14-5-3-4-8-18-14/h3-10,12,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMJXYVMSPQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

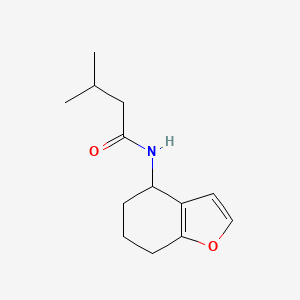




![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

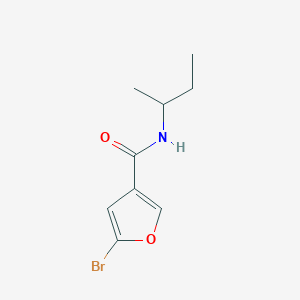

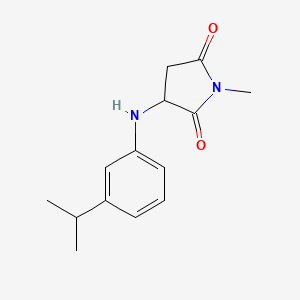
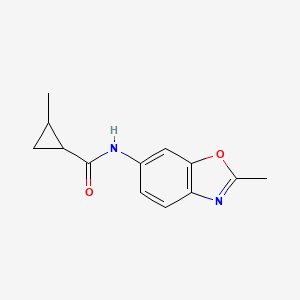
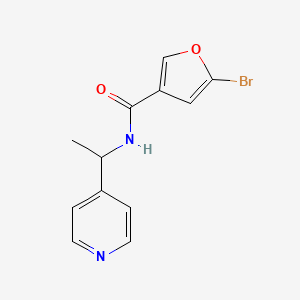
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
